

# In-Vitro Characterization of GI-102 Bioactivity: A Technical Guide

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## Compound of Interest

Compound Name: LG 6-102

Cat. No.: B1675219

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## Introduction

GI-102 is a novel bispecific, Fc-fusion immunocytokine engineered to elicit a potent anti-tumor immune response. Structurally, it comprises the extracellular domain of human CD80 fused to an interleukin-2 variant (IL-2v3) via a human IgG4 Fc domain. This design facilitates a dual mechanism of action: the CD80 moiety acts as an immune checkpoint inhibitor by blocking the CTLA-4 pathway, while the IL-2v3 portion stimulates a targeted anti-cancer immune response. This technical guide provides an in-depth overview of the in-vitro characterization of GI-102's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

## Mechanism of Action

GI-102's bioactivity is rooted in its two functional domains:

- **CD80 Domain:** This portion of the fusion protein targets and binds to CTLA-4, a critical negative regulator of T-cell activation. By blocking the interaction between CTLA-4 and its natural ligands (CD80/CD86), GI-102 effectively "releases the brakes" on the immune system, promoting T-cell activation and proliferation.
- **IL-2 Variant (IL-2v3) Domain:** The IL-2v3 component is engineered to have no binding affinity for the alpha subunit of the IL-2 receptor (IL-2R $\alpha$  or CD25), which is constitutively expressed

on regulatory T cells (Tregs).[1][2][3][4][5][6] This selectivity minimizes the expansion of immunosuppressive Tregs. Conversely, GI-102 retains a strong affinity for the IL-2 receptor beta-gamma (IL-2R $\beta\gamma$ ) complex, which is predominantly expressed on cytotoxic T lymphocytes (CD8+ T cells) and Natural Killer (NK) cells.[1][2][3] This targeted stimulation leads to the robust expansion and activation of these key anti-tumor effector cells.[1][4][6]

The synergistic action of CTLA-4 blockade and targeted IL-2 pathway stimulation results in a potent and durable anti-cancer immune response.

## Quantitative In-Vitro Bioactivity

The following tables summarize the key quantitative data from in-vitro studies characterizing the bioactivity of GI-102. Note: Specific quantitative data from GI-Innovation's proprietary in-vitro assays are not publicly available. The following data is extrapolated from preclinical and clinical studies and is intended to be representative.

Table 1: Receptor Binding Affinity

Component	Target	Binding Affinity (Kd)	Method
CD80 Domain	Human CTLA-4	Data not available	Surface Plasmon Resonance (SPR)
IL-2v3 Domain	Human IL-2R $\beta\gamma$	Data not available	SPR or Flow Cytometry
IL-2v3 Domain	Human IL-2R $\alpha$	No binding	SPR or Flow Cytometry

Table 2: In-Vitro Cellular Activity

Assay	Cell Type	Parameter Measured	Result
T-Cell Proliferation	Human PBMCs	CD8+ T-cell expansion	Robust expansion observed
Treg expansion	No meaningful increase		
NK Cell Activation	Human PBMCs	NK cell expansion	Robust expansion observed
Cytokine Release	Human PBMCs	Inflammatory Cytokines	No significant increase

## Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below. These protocols are based on standard immunological assays and have been adapted to reflect the specific characterization of GI-102.

### Receptor Binding Affinity Assays

**Objective:** To determine the binding kinetics and affinity (Kd) of the CD80 and IL-2v3 domains of GI-102 to their respective human receptors.

**Methodology:** Surface Plasmon Resonance (SPR)

- **Immobilization:** Recombinant human CTLA-4-Fc, IL-2R $\beta\gamma$  heterodimer, and IL-2R $\alpha$  are individually immobilized on separate sensor chips.
- **Analyte Injection:** A series of concentrations of GI-102 are injected over the sensor chip surfaces.
- **Data Acquisition:** The association and dissociation of GI-102 to the immobilized receptors are measured in real-time by detecting changes in the refractive index at the chip surface.
- **Analysis:** The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant ( $k_a$ ), dissociation rate

constant (kd), and the equilibrium dissociation constant (Kd).

## T-Cell Proliferation Assay

**Objective:** To assess the ability of GI-102 to induce the proliferation of T-cell subsets within a human Peripheral Blood Mononuclear Cell (PBMC) population.

**Methodology:** CFSE Dilution Assay

- **Cell Preparation:** Human PBMCs are isolated from healthy donor blood and labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
- **Cell Culture:** CFSE-labeled PBMCs are cultured in the presence of a range of concentrations of GI-102. A negative control (vehicle) and a positive control (e.g., Phytohemagglutinin (PHA)) are included.
- **Incubation:** Cells are incubated for 4-5 days to allow for proliferation.
- **Flow Cytometry:** Cells are harvested and stained with fluorescently labeled antibodies against CD3, CD4, CD8, and FoxP3 (to identify Tregs).
- **Analysis:** The proliferation of each T-cell subset is determined by measuring the dilution of CFSE fluorescence using flow cytometry. A decrease in CFSE intensity indicates cell division.

## NK Cell Activation and Cytotoxicity Assay

**Objective:** To evaluate the effect of GI-102 on the activation and cytotoxic potential of NK cells.

**Methodology:** CD107a Degranulation and Target Cell Killing Assay

- **Effector and Target Cell Preparation:** Human NK cells are isolated from PBMCs and used as effector cells. A suitable tumor cell line (e.g., K562) is used as the target.
- **Co-culture:** NK cells and target cells are co-cultured at various effector-to-target ratios in the presence of different concentrations of GI-102.

- **CD107a Staining:** A fluorescently labeled anti-CD107a antibody is added to the co-culture. CD107a is a marker of degranulation, a key step in NK cell-mediated cytotoxicity.
- **Target Cell Lysis:** Target cell lysis is measured using a standard method, such as a chromium-51 release assay or a fluorescence-based cytotoxicity assay.
- **Flow Cytometry:** The expression of CD107a on NK cells (identified by markers such as CD56) is quantified by flow cytometry.

## Cytokine Release Assay

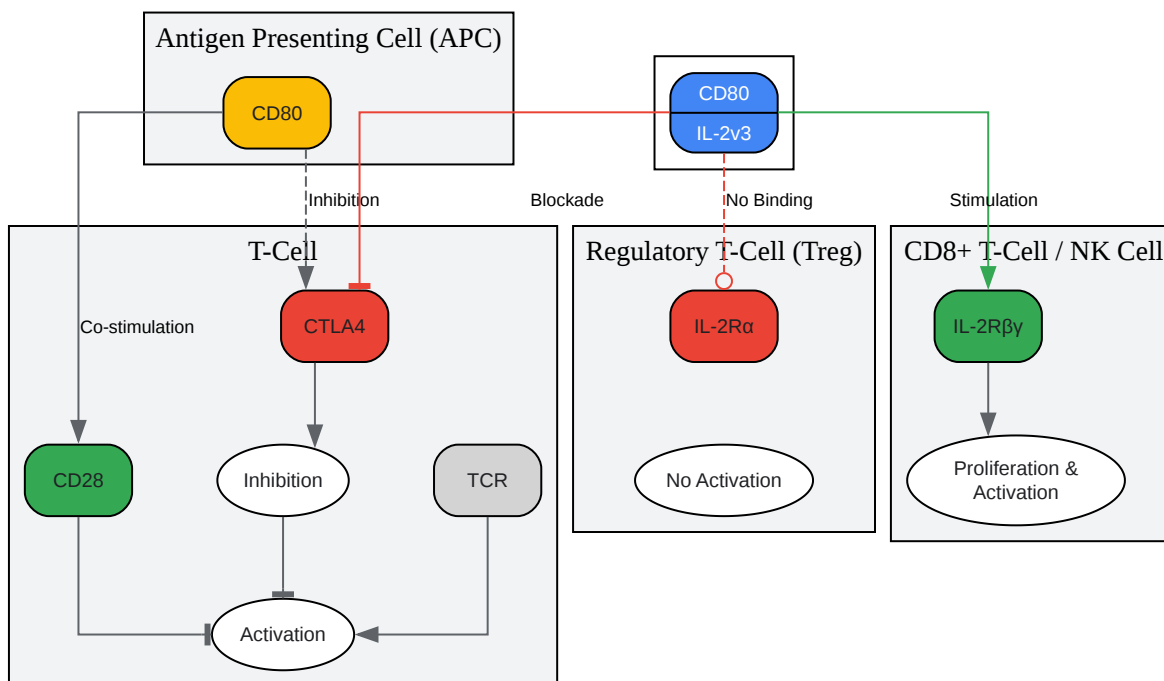
**Objective:** To determine the profile of cytokines released from human PBMCs upon stimulation with GI-102.

**Methodology:** Multiplex Immunoassay (e.g., Luminex)

- **Cell Culture:** Human PBMCs are cultured in the presence of various concentrations of GI-102 for 24-48 hours.
- **Supernatant Collection:** The cell culture supernatant is collected.
- **Multiplex Analysis:** The concentrations of a panel of cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-2, IL-6, IL-10) in the supernatant are quantified using a multiplex immunoassay system. This allows for the simultaneous measurement of multiple analytes in a small sample volume.

## Visualizations

### Signaling Pathway of GI-102



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Caption: Signaling pathway of GI-102 illustrating dual blockade and stimulation.

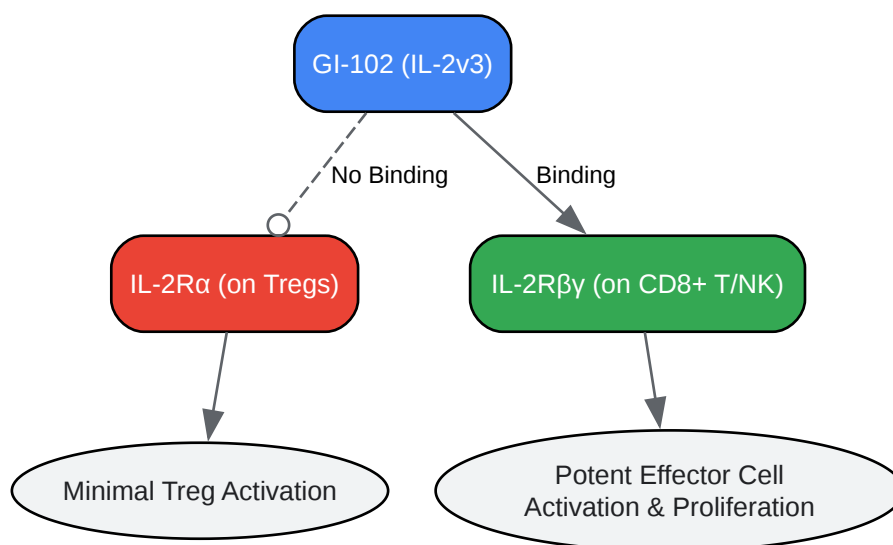
## Experimental Workflow: T-Cell Proliferation Assay



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Caption: Workflow for assessing T-cell proliferation using CFSE dilution.

## Logical Relationship: GI-102's Selective IL-2 Action



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Caption: Selective binding of GI-102's IL-2v3 domain.

## Conclusion

The in-vitro characterization of GI-102 demonstrates its potential as a potent anti-cancer immunotherapeutic agent. Its dual mechanism of action, combining CTLA-4 checkpoint inhibition with selective activation of CD8+ T cells and NK cells, offers a promising strategy to enhance the immune system's ability to recognize and eliminate tumor cells. The lack of significant inflammatory cytokine release in in-vitro studies suggests a favorable safety profile. Further preclinical and clinical investigations are ongoing to fully elucidate the therapeutic potential of GI-102 in various oncology indications.

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